![molecular formula C22H21NO3 B2993421 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one CAS No. 1017657-58-7](/img/structure/B2993421.png)
4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, molar mass, and structural formula. The structure can give insights into the compound’s properties and reactivity .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3-Pyrrolin-2-ones Derivatives : The interest in 3-hydroxy-3-pyrrolin-2-ones derivatives stems from their presence in numerous biologically active substances and drugs. Their synthesis often involves three-component reactions, enabling the introduction of various substituents to tailor chemical and physical properties for specific applications. One study describes the preparation of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones through a three-component reaction, highlighting their high reactivity and potential for creating a wide range of compounds (Gein & Pastukhova, 2020).
Antioxidant Activity : Research into the antioxidant properties of 3-pyrroline-2-ones derivatives revealed that certain compounds exhibit promising radical scavenging abilities. For instance, a study identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as an effective HO˙ radical scavenger, comparing its efficacy to conventional antioxidants (Nguyen et al., 2022).
Biological and Pharmacological Applications
Inhibition of β-Galactofuranosidase : Enantiomeric polyhydroxyalkylpyrrolidines, synthesized from 1,3-dipolar cycloadducts of sugar enones and azomethine ylides, were evaluated as inhibitors of β-galactofuranosidase. Although they showed minimal inhibitory activity, this research contributes to understanding the structural requirements for enzyme inhibition (Oliveira Udry et al., 2016).
Material Science Applications
Photoluminescent Conjugated Polymers : A study on π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units revealed their potential in electronic applications due to their strong photoluminescence and good photochemical stability. Such materials could be used in optoelectronic devices (Beyerlein & Tieke, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclopropanecarbonyl)-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-14(15-8-4-2-5-9-15)23-19(16-10-6-3-7-11-16)18(21(25)22(23)26)20(24)17-12-13-17/h2-11,14,17,19,25H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOFGFZBYMHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.